molecular formula C14H17Cl2NO3 B1384933 Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate CAS No. 1217662-99-1

Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384933
CAS RN: 1217662-99-1
M. Wt: 318.2 g/mol
InChI Key: ILLSBEGHCONTKT-UWVGGRQHSA-N
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Description

Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate, also known as MDPC, is an organic compound composed of two chiral centers and two chlorine atoms. It is a white solid that is soluble in water and has a melting point of 134-136°C. MDPC is a popular synthetic compound used for a variety of applications in the scientific research field.

Scientific Research Applications

  • Aromaticity in Heterocyclic Systems : A study by Cyrański, Krygowski, Krutošíková, and Sleziak (2001) investigated the molecular structures of various methyl furo[3,2-b]pyrrole-5-carboxylate derivatives. They utilized X-ray diffraction and ab initio calculations to analyze the aromatic character of these systems, concluding that the aromaticity is influenced by topological factors and the substituent effect, which is more significant than in benzene derivatives (Cyrański et al., 2001).

  • Synthesis and Structure of Pyridine Derivatives : Research by Ma, Chen, Fan, Jia, and Zhang (2018) focused on synthesizing 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives. They reported the crystal structures and spectroscopic properties of these compounds, highlighting the role of weak hydrogen-bonding interactions (Ma et al., 2018).

  • Antimicrobial Properties of Pyrrole Derivatives : Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, and Jadhav (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. They evaluated their in vitro antimicrobial activities, finding that these compounds, particularly those with a methoxy group, showed significant antibacterial and antifungal activity (Hublikar et al., 2019).

  • Catalysis in Organic Synthesis : A study by Liu, Ma, Liu, and Wang (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for the acylation of inert alcohols. They investigated the reaction mechanism and demonstrated its efficiency in base-free conditions, highlighting its potential in organic synthesis (Liu et al., 2014).

properties

IUPAC Name

methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-7-4-11(13(16)8(2)12(7)15)20-9-5-10(17-6-9)14(18)19-3/h4,9-10,17H,5-6H2,1-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSBEGHCONTKT-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154659
Record name rel-(R,4R)-4-(2,4-Dichloro-3,5-dimethylphenoxy)-D-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217662-99-1
Record name rel-(R,4R)-4-(2,4-Dichloro-3,5-dimethylphenoxy)-D-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217662-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(R,4R)-4-(2,4-Dichloro-3,5-dimethylphenoxy)-D-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
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Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate

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